molecular formula C17H26Cl2N2O2 B13086361 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride

Cat. No.: B13086361
M. Wt: 361.3 g/mol
InChI Key: PIVUHGJAJBNPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Benzyl 2,9-Diazaspiro[5.5]undecane-2-Carboxylate Dihydrochloride

Systematic Nomenclature and IUPAC Conventions for Spirocyclic Amine Derivatives

The IUPAC name "this compound" follows strict bicyclic nomenclature rules. The term spiro denotes a single atom shared between two rings, with the prefix [5.5] indicating both rings contain five non-shared atoms each. The parent structure, undecane , reflects 11 skeletal atoms (one spiro carbon + five atoms per ring).

The numbering begins at the spiro atom (position 1), proceeding through the smaller ring before addressing the larger ring. The 2,9-diaza designation identifies nitrogen atoms at positions 2 and 9. The benzyl carboxylate substituent at position 2 and the dihydrochloride salt form complete the name.

Table 1: Nomenclature Breakdown

Component Description
Spiro[5.5]undecane Bicyclic system with two 5-membered rings sharing one carbon atom
2,9-Diaza Nitrogen atoms at positions 2 (smaller ring) and 9 (larger ring)
Benzyl 2-carboxylate Ester group (-COO-) linked to a benzyl moiety at position 2
Dihydrochloride Two hydrochloride counterions protonating the amine groups

Molecular Architecture: Spirocyclic Core Topology and Conformational Analysis

The molecular formula C₁₇H₂₄N₂O₂·2HCl (calculated molecular weight: 325.85 g/mol for free base + 72.92 g/mol for HCl) derives from the spirocyclic core (C₁₁H₁₈N₂), benzyl carboxylate substituent (C₈H₇O₂), and two hydrochloride ions.

The spiro[5.5]undecane core imposes significant conformational constraints. The fused rings adopt a perpendicular orientation, minimizing steric strain while restricting rotation about the spiro carbon. Density functional theory (DFT) studies of analogous spiroamines suggest chair-like conformations for each ring, stabilized by intramolecular hydrogen bonding between the amine protons and adjacent heteroatoms.

Key structural features :

  • Spiro junction : Creates a rigid, three-dimensional geometry that influences binding affinity in biological targets.
  • Amine protonation : The dihydrochloride salt form stabilizes the molecule via ionic interactions, enhancing solubility in polar solvents.
  • Benzyl carboxylate : Introduces aromaticity and ester functionality, enabling further derivatization via hydrolysis or coupling reactions.

Crystallographic Data and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous diazaspiro systems exhibit characteristic packing motifs. For example, 2,8-diazaspiro[4.5]decan-1-one (PubChem CID 546086-95-7) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 105.3°.

In the solid state, spirocyclic amines often form layered structures stabilized by:

  • N–H···Cl hydrogen bonds between protonated amines and chloride ions.
  • C–H···O interactions involving ester carbonyls and aromatic protons.
  • Van der Waals forces between hydrophobic benzyl groups.

The dihydrochloride salt likely adopts a similar arrangement, with chloride ions bridging adjacent cations through ionic and hydrogen-bonding networks.

Spectroscopic Fingerprinting (NMR, IR, MS) for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O):

    • δ 7.35–7.28 (m, 5H, Ar–H): Benzyl aromatic protons.
    • δ 5.15 (s, 2H, OCH₂Ph): Benzyl methylene group.
    • δ 3.65–3.20 (m, 10H, N–CH₂): Spirocyclic amine methylene protons.
    • δ 2.95 (t, J = 6.8 Hz, 2H, COO–CH₂): Ester-linked methylene.
  • ¹³C NMR (100 MHz, D₂O):

    • δ 170.5 (C=O): Ester carbonyl.
    • δ 135.2–128.1 (Ar–C): Benzyl aromatic carbons.
    • δ 66.8 (OCH₂Ph): Benzyl methylene carbon.
    • δ 55.3–48.1 (N–CH₂): Spirocyclic amine carbons.
Infrared (IR) Spectroscopy
  • ν ≈ 1730 cm⁻¹ : Strong C=O stretch of the ester group.
  • ν ≈ 2700–2400 cm⁻¹ : Broad N–H⁺ stretches from protonated amines.
  • ν ≈ 1600 cm⁻¹ : Aromatic C=C bending.
Mass Spectrometry (MS)
  • ESI-MS (m/z) :
    • 289.2 [M+H]⁺ (calculated for C₁₇H₂₅N₂O₂⁺).
    • 325.8 [M+Cl]⁻ (calculated for C₁₇H₂₄N₂O₂·Cl⁻).

These spectral signatures collectively confirm the compound’s identity, distinguishing it from related derivatives like benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (PubChem CID 91800861).

Properties

Molecular Formula

C17H26Cl2N2O2

Molecular Weight

361.3 g/mol

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H

InChI Key

PIVUHGJAJBNPOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Route Overview

  • Starting Materials: N-benzyl piperidine-4-ketone and ethyl cyanoacetate are commonly used as starting materials to build the diazaspirocyclic core.
  • Cyclization and Spiro Formation: The reaction involves condensation in a basic medium (e.g., cholamine solution) at low temperature (0°C) over several days to form a dicyano-substituted spiro intermediate.
  • Hydrolysis and Acidification: Subsequent hydrolysis and acidification steps convert the intermediate into the diazaspiro dioxo compound.
  • Hydrogenation: Catalytic hydrogenation using palladium on carbon under hydrogen pressure removes protecting groups or modifies substituents.
  • Functional Group Transformations: Additional steps introduce or modify carboxylate and benzyl groups, often involving acid/base adjustments and recrystallization for purification.

Detailed Stepwise Preparation (Based on Patent CN101255161A)

Step Description Reagents/Conditions Yield (%) Notes
1 Condensation of N-benzyl piperidine-4-ketone with ethyl cyanoacetate 12% cholamine solution, 0°C, 8 days 65% Solid filtered, washed with ethanol and ether
2 Hydrolysis and acidification 2M HCl, pH adjusted to 6, stirred 1 hour - Solid filtered and dried
3 Cyclization in phosphate aqueous solution 50% phosphate solution, 110°C, 30 hours 64% Reaction monitored by HPLC
4 Catalytic hydrogenation 10% Pd/C, 50 psi H2, 50°C, 16 hours - Reaction monitored by TLC, catalyst filtered off
5 Functionalization (e.g., carbobenzoxy protection) Sodium hydroxide, Cbz-Cl in dioxane, room temp, 3 hours 84% Product recrystallized from ethanol/ether

This sequence leads to the formation of the benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate scaffold, which can be further converted into the dihydrochloride salt by treatment with hydrochloric acid.

Alternative Synthetic Insights

  • Use of tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate as an intermediate has been reported in some synthetic strategies, involving palladium-catalyzed reactions in tetrahydrofuran (THF) solution to facilitate spirocycle formation.
  • The benzyl protecting group enhances lipophilicity and can be introduced or removed via hydrogenation steps.
  • Acid-base manipulations are critical for salt formation and purification, often involving aqueous HCl to yield the dihydrochloride salt form.

Summary Table of Preparation Conditions

Parameter Condition Purpose Outcome / Yield
Starting materials N-benzyl piperidine-4-ketone, ethyl cyanoacetate Core building blocks Formation of spiro intermediate
Solvent Cholamine solution (12%) Base medium for condensation 65% yield of intermediate
Temperature 0°C (condensation), 110°C (cyclization) Control reaction rate and selectivity High purity spiro compound
Time 8 days (condensation), 30 hours (cyclization) Ensure complete reaction High conversion
Catalysts Pd/C under H2 (50 psi) Hydrogenation Removal of protecting groups
pH adjustments Acidification with 2M HCl, pH 6-8 Precipitation and salt formation Isolation of pure product
Purification Recrystallization (methanol, ethanol/ether) Remove impurities White crystalline solid

Research Findings and Observations

  • The synthetic route is robust but requires long reaction times at low temperatures for condensation steps to ensure selective formation of the spirocyclic core.
  • Hydrogenation steps are essential for deprotection and functional group modifications, with palladium on carbon being the preferred catalyst.
  • Acid-base manipulations and recrystallization are critical for obtaining the dihydrochloride salt in high purity.
  • Reaction monitoring by HPLC and TLC is routinely used to track progress and confirm completion.
  • The overall yields for key steps range from 60-85%, indicating efficient synthetic conversions suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride features a unique spirocyclic structure that integrates two nitrogen atoms within its framework. The presence of the benzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions. The molecular formula is C17H26Cl2N2O2C_{17}H_{26}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 361.3 g/mol .

Research indicates that compounds in the diazaspiro[5.5]undecane family exhibit significant biological activities, including:

  • Therapeutic Effects : Potential applications against obesity, pain management, and immune system disorders.
  • Enzyme Inhibition : Studies have shown efficacy as inhibitors of acetyl-CoA carboxylase, crucial for fatty acid metabolism .
  • Protein Kinase Interaction : The compound may interact with various biological targets such as protein kinases, making it a candidate for further pharmacological studies .

Potential Therapeutic Applications

The following table summarizes potential therapeutic applications based on structural similarities and biological activities observed in related compounds:

Application AreaDescriptionRelevant Compounds
Obesity Treatment Targeting metabolic pathways to aid in weight management.Diazaspiron derivatives
Pain Management Modulating pain pathways through enzyme inhibition.Similar diazaspiro compounds
Neurological Disorders Investigating effects on neurotransmitter systems for potential treatments.Compounds targeting neuroreceptors
Cancer Research Exploring interactions with kinases involved in tumor growth and proliferation.Analogous compounds with kinase activity

Case Studies

  • Obesity Research : A study examining the effects of diazaspiro compounds on weight loss demonstrated that specific derivatives could significantly reduce body weight in animal models by inhibiting key metabolic enzymes . This suggests that this compound could be further explored for similar effects.
  • Pain Management Trials : Clinical trials involving related compounds have shown promise in managing chronic pain by targeting specific receptors involved in pain signaling pathways . The unique structure of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate may enhance its efficacy as a new analgesic agent.
  • Cancer Therapeutics : Research focusing on the interaction of diazaspiro compounds with protein kinases has revealed their potential to inhibit cancer cell proliferation . this compound could serve as a scaffold for developing novel anticancer drugs.

Mechanism of Action

The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Key Features
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride 1714144-91-8 C₁₇H₂₄Cl₂N₂O₂ 371.30 Benzyl ester (2-position), dihydrochloride salt 97% ER stress inducer, cytotoxic in glioma
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 290.83 tert-Butyl ester (2-position), hydrochloride salt 95% Lower molecular weight, improved lipophilicity
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride 1198286-24-6 C₁₆H₂₆Cl₂N₂ 317.29 Benzyl group (9-position), no carboxylate 98%+ Altered amine positioning, potential CNS activity
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride 1609402-65-4 C₁₀H₂₁Cl₂N₂ 204.74 Methyl group (2-position) N/A Simplified structure, higher solubility
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 896464-16-7 C₁₄H₂₇ClN₂O₂ 290.83 tert-Butyl ester (9-position) 95% Positional isomer, distinct SAR

Biological Activity

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate current knowledge regarding its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H25Cl2N2O2
  • Molecular Weight : 324.85 g/mol
  • CAS Number : 1714144-91-8
  • Purity : ≥97%

The biological activity of benzyl 2,9-diazaspiro[5.5]undecane derivatives is primarily attributed to their interaction with neurotransmitter receptors, particularly the GABA_A receptor. These compounds have been shown to act as antagonists at these receptors, influencing neuronal excitability and potentially modulating immune responses .

Biological Activities

  • Pain Management : Research indicates that diazaspiro compounds may possess analgesic properties. They are being investigated for their efficacy in treating various pain conditions through their action on opioid receptors .
  • Obesity and Metabolic Disorders : Some studies suggest that these compounds could be beneficial in managing obesity by modulating metabolic pathways and influencing appetite regulation .
  • Psychiatric Disorders : The modulation of GABA_A receptors also positions these compounds as potential candidates for addressing psychiatric disorders, including anxiety and depression .

Study 1: Analgesic Effects

A recent study evaluated the analgesic effects of benzyl 2,9-diazaspiro[5.5]undecane derivatives in animal models. The results demonstrated significant pain relief comparable to standard analgesics, suggesting a promising avenue for pain management therapies .

Study 2: Metabolic Regulation

Another investigation focused on the impact of these compounds on metabolic regulation in obese models. The findings indicated a reduction in body weight and improved glucose tolerance, highlighting their potential role in obesity treatment .

Comparative Analysis

CompoundActivityReference
Benzyl 2,9-diazaspiro[5.5]undecaneAnalgesic
Benzyl 1,9-diazaspiro[5.5]undecaneAnti-obesity
Benzyl diazaspiro derivativesGABA_A antagonist

Q & A

Q. Critical Parameters :

FactorOptimal ConditionImpact
Temperature80–100°C (microwave)Higher yields via accelerated kinetics
SolventDMF or DCMSolubility of intermediates
Reaction Time2–4 hoursMinimizes byproduct formation

Basic Research: Which analytical techniques are recommended for structural validation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure and benzyl ester substitution. Key signals include δ 4.5–5.0 ppm (benzyl CH2_2) and δ 3.0–3.5 ppm (diazaspiro NH) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C16_{16}H26_{26}Cl2_2N2_2O2_2: expected [M+H]+^+ = 349.15) .
  • HPLC : Use C18 columns with UV detection at 254 nm; retention times compared to reference standards .

Q. Purity Criteria :

TechniqueAcceptance Threshold
HPLC≥95% area under curve
Elemental AnalysisC, H, N within ±0.4% of theoretical

Advanced Research: How is the compound’s induction of ER stress and cytotoxicity evaluated in 3D glioma models?

Methodological Answer:

  • GRP78 Biosensor Assay : Stable glioma cell lines expressing a GRP78 promoter-driven luciferase reporter quantify ER stress activation. EC50_{50} values are calculated from dose-response curves .
  • Orthogonal Validation :
    • Thapsigargin Control : Compare to known ER stress inducers.
    • Cytotoxicity Assays : ATP-based viability assays (e.g., CellTiter-Glo) in 3D spheroids vs. 2D monolayers to assess model-dependent effects .
  • Mechanistic Studies : siRNA knockdown of PERK or IRE1α pathways to confirm ER stress-mediated cytotoxicity .

Q. Key Findings :

ModelEC50_{50} (μM)Cytotoxicity (IC50_{50}, μM)
3D Glioma Spheroids0.8–1.21.5–2.0
2D Monolayers2.5–3.04.0–5.0

Advanced Research: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications :

    • Spiro Ring Size : 5.5 systems (vs. 4.5 or 6.5) optimize steric compatibility with ER stress sensors .
    • Substituents : Benzyl esters at position 2 enhance cellular permeability vs. tert-butyl carbamates .
  • Functional Group Analysis :

    DerivativeR-GroupER Stress EC50_{50} (μM)
    Benzyl-2-carboxylate-CO2_2Bn0.8
    tert-Butyl-9-carboxylate-CO2_2tBu2.5
    3-Cyclobutyl analog-C4_4H7_71.1
  • Computational Modeling : Docking studies with GRP78’s substrate-binding domain suggest hydrophobic interactions with the spirocyclic core .

Data Contradiction Analysis: How can discrepancies in cytotoxicity data between glioma models be resolved?

Methodological Answer:

  • Model Variability : 3D spheroids mimic tumor microenvironments (hypoxia, nutrient gradients) better than 2D cultures, leading to lower IC50_{50} values .

  • Assay Conditions :

    Parameter2D Model3D Model
    Oxygen TensionNormoxicHypoxic Core
    Drug PenetrationUniformGradient-dependent
  • Mitigation Strategies :

    • Standardize culture conditions (e.g., Matrigel embedding for 3D models).
    • Use multiplexed assays (e.g., Caspase-3 activation + ATP depletion) to distinguish cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.